Lansoprazole Sulfone-d4

Description

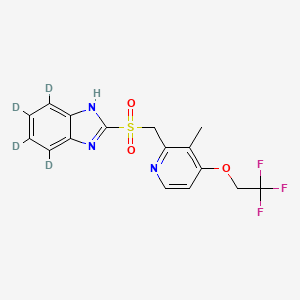

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMJMCGRSSSSDJ-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662054 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184999-77-6 | |

| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfonyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Lansoprazole Sulfone-d4: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole Sulfone-d4 is the deuterated analog of Lansoprazole Sulfone, a primary active metabolite of the proton pump inhibitor (PPI) Lansoprazole.[1] Lansoprazole and its metabolites are widely used in the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD).[2] The therapeutic action of Lansoprazole is attributed to its irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[3] Lansoprazole itself is a prodrug that is converted to its active forms, including the sulfone metabolite, in the acidic environment of the parietal cell canaliculus.[3] The incorporation of deuterium (d4) in the benzimidazole ring of Lansoprazole Sulfone provides a valuable tool for metabolic and pharmacokinetic studies, serving as an internal standard for quantitative analysis due to its distinct mass. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.

Chemical Properties and Structure

This compound is characterized by the substitution of four hydrogen atoms with deuterium on the benzimidazole moiety of the Lansoprazole Sulfone structure. This isotopic labeling minimally alters the chemical properties of the molecule while significantly increasing its mass, making it an ideal internal standard for mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-4,5,6,7-d4 | [] |

| Synonyms | This compound, AG-1813-d4 | [2][5] |

| CAS Number | 1184999-77-6 | [5] |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₃S | [5] |

| Molecular Weight | 389.39 g/mol | |

| Appearance | White Solid | [] |

| Solubility | Soluble in DMSO and Methanol. | [] |

| Storage | Store at 2-8°C. | [] |

Chemical Structure

The chemical structure of this compound is depicted below. The four deuterium atoms are located on the benzene ring of the benzimidazole group.

References

The Pivotal Role of Lansoprazole Sulfone-d4 in Advancing Drug Metabolism Studies

For Immediate Release

In the intricate landscape of pharmaceutical research and development, understanding the metabolic fate of a drug is paramount to ensuring its safety and efficacy. For scientists and researchers in drug development, stable isotope-labeled compounds are indispensable tools. This technical guide delves into the core role of Lansoprazole Sulfone-d4, a deuterated analog of a major lansoprazole metabolite, in modern drug metabolism and pharmacokinetic studies.

Introduction: The Significance of Isotopic Labeling

Lansoprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal conditions, undergoes extensive metabolism in the liver. The primary metabolic pathways are mediated by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. These enzymes convert lansoprazole into its main metabolites: 5-hydroxylansoprazole and lansoprazole sulfone, respectively.

To accurately quantify the concentrations of lansoprazole and its metabolites in biological samples—a critical aspect of pharmacokinetic analysis—a reliable internal standard is required for bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is the principal role of this compound.

The Function of this compound as an Internal Standard

This compound is a synthetic version of the lansoprazole sulfone metabolite where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is the key to its utility.

In LC-MS/MS analysis, an internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have chemical and physical properties as close as possible to the analyte of interest.

This compound serves as an excellent internal standard for the quantification of lansoprazole sulfone, and by extension, for lansoprazole and its other metabolites, for the following reasons:

-

Similar Physicochemical Properties: Its structural similarity to the native lansoprazole sulfone ensures that it behaves almost identically during sample extraction, chromatography, and ionization.

-

Mass Differentiation: The four deuterium atoms give this compound a higher molecular weight than the endogenous metabolite. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute from the chromatography column.

-

Improved Accuracy and Precision: By compensating for variations in the analytical process, the use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy, precision, and robustness of the bioanalytical method.

Lansoprazole Metabolism and Bioanalytical Workflow

The metabolic conversion of lansoprazole and the subsequent analytical quantification is a multi-step process.

Quantitative Data from Pharmacokinetic Studies

The precise quantification enabled by methods utilizing internal standards like this compound allows for the determination of key pharmacokinetic parameters. The following table summarizes data from a study in healthy Chinese male volunteers after a single 30 mg oral dose of lansoprazole.

| Parameter | Lansoprazole | 5'-Hydroxy Lansoprazole | Lansoprazole Sulfone |

| Cmax (ng/mL) | 1047 (± 344) | 111.2 (± 41.8) | 66.6 (± 52.9) |

| Tmax (hours) | 2.0 (± 0.7) | 2.1 (± 0.8) | 1.9 (± 0.8) |

| t½z (hours) | 2.24 (± 1.43) | 2.31 (± 1.18) | 2.52 (± 1.54) |

| AUC0-24 (ng/mL/h) | 3388 (± 1484) | 317.0 (± 81.2) | 231.9 (± 241.7) |

| AUC0-∞ (ng/mL/h) | 3496 (± 1693) | - | - |

| CLz/F (L/h) | 9.96 (± 3.74) | - | - |

| Vz/F (L) | 32.83 (± 11.74) | - | - |

| Data presented as mean (± SD). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½z: Elimination half-life; AUC: Area under the plasma concentration-time curve; CLz/F: Apparent oral clearance; Vz/F: Apparent volume of distribution. |

Experimental Protocols

While specific studies explicitly detailing the use of this compound are not prevalent in publicly available literature, a standard experimental protocol for the quantification of lansoprazole and its metabolites using a deuterated internal standard can be outlined as follows.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 50 mm x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 0.2% ammonium acetate and 0.1% formic acid in water).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Lansoprazole: m/z 370.1 → 252.1

-

5-Hydroxylansoprazole: m/z 386.1 → 268.1

-

Lansoprazole Sulfone: m/z 386.1 → 369.1

-

This compound (Internal Standard): m/z 390.1 → 373.1

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Conclusion

This compound is a critical tool in the field of drug metabolism and pharmacokinetics. Its role as a stable isotope-labeled internal standard is fundamental to the development of highly accurate and precise bioanalytical methods. These methods are essential for elucidating the pharmacokinetic profile of lansoprazole, which in turn informs dosing regimens and ensures the safe and effective use of this important medication. The principles and protocols outlined in this guide are representative of the standard practices in modern pharmaceutical research, underscoring the importance of such deuterated compounds in the drug development pipeline.

Synthesis and Characterization of Lansoprazole Sulfone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lansoprazole Sulfone-d4. This deuterated analog of a primary metabolite of Lansoprazole is a critical tool in pharmacokinetic and metabolic studies. This document outlines a proposed synthesis pathway, detailed experimental protocols, and robust characterization methodologies.

Introduction

Lansoprazole, a proton pump inhibitor, is widely used to treat acid-reflux disorders. Its metabolism primarily involves oxidation to Lansoprazole Sulfone and 5-hydroxylansoprazole. The deuterium-labeled this compound serves as an invaluable internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The incorporation of deuterium atoms provides a distinct mass signature, enabling precise differentiation from the endogenous, non-labeled analyte.

This guide details a feasible synthetic route and the necessary analytical characterization to ensure the identity, purity, and quality of this compound for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1184999-77-6 | [1][2] |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₃S | [1][2] |

| Molecular Weight | 389.38 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Synonyms | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4; AG 1813-d4 | [4] |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its corresponding deuterated sulfide precursor, Lansoprazole Sulfide-d4. This precursor can be synthesized by the condensation of a deuterated 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. The final oxidation step to the sulfone must be carefully controlled to prevent the formation of the N-oxide impurity.

Synthesis Workflow

The proposed synthetic pathway is illustrated below.

Experimental Protocol: Synthesis of Lansoprazole Sulfide-d4

Materials:

-

2-Mercaptobenzimidazole-d4

-

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-Mercaptobenzimidazole-d4 in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide to the mixture and stir until a clear solution is obtained.

-

To this solution, add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride portion-wise while maintaining the temperature at 20-25°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, precipitate the product by adding water.

-

Filter the solid, wash with water, and dry under vacuum to yield Lansoprazole Sulfide-d4.

Experimental Protocol: Synthesis of this compound

Materials:

-

Lansoprazole Sulfide-d4

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Suspend Lansoprazole Sulfide-d4 in dichloromethane.

-

Cool the suspension to 0-5°C in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the suspension, ensuring the temperature does not exceed 5°C. The amount of m-CPBA should be in a slight excess (approximately 2.2 equivalents) to drive the reaction to the sulfone.

-

Stir the reaction mixture at 0-5°C for 2-3 hours.

-

Monitor the reaction by TLC or HPLC to confirm the consumption of the sulfide and the formation of the sulfone.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following analytical techniques are recommended.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, the absence of signals in the aromatic region of the benzimidazole ring in the ¹H NMR spectrum, corresponding to the deuterated positions, will be a key indicator of successful deuterium incorporation.

Expected ¹H NMR Data (in DMSO-d₆):

-

The characteristic signals for the protons on the benzimidazole ring (typically in the range of 7.3-7.7 ppm for the non-deuterated compound) will be absent or significantly reduced in intensity.

-

Other signals corresponding to the pyridine ring, methyl group, methylene group, and trifluoroethoxy group should be present and can be compared to the non-deuterated Lansoprazole Sulfone standard.

Expected ¹³C NMR Data:

-

The carbon signals in the deuterated positions of the benzimidazole ring will show a characteristic triplet splitting pattern due to C-D coupling and will have a lower intensity compared to the non-deuterated analog.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and the incorporation of deuterium atoms.

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass ([M+H]⁺) | 390.0956 |

| Observed m/z | Should be within 5 ppm of the calculated exact mass |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A validated reverse-phase HPLC method should be used.

Illustrative HPLC Method:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm |

| Column Temperature | 30°C |

The purity is determined by the area percentage of the main peak. The method should be able to separate this compound from its potential impurities, including the starting material (Lansoprazole Sulfide-d4) and any over-oxidized byproducts (e.g., N-oxides).

Data Summary

The following table summarizes the key analytical data for this compound.

| Analysis | Specification |

| Appearance | White to off-white solid |

| ¹H NMR | Conforms to the structure, showing the absence of signals for the deuterated positions. |

| Mass Spectrometry (HRMS) | [M+H]⁺ observed m/z within 5 ppm of the calculated exact mass of 390.0956. |

| Purity (by HPLC) | ≥98% |

| Deuterium Incorporation | ≥99 atom % D |

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the synthesis of Lansoprazole and its analogs. The detailed characterization workflow ensures the production of a high-quality, well-characterized standard suitable for demanding research and drug development applications. Adherence to these protocols will enable researchers to confidently synthesize and verify this compound for their studies.

References

- 1. (S)-Lansoprazole synthesis - chemicalbook [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]

- 4. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]

The Role of Lansoprazole Sulfone-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Lansoprazole Sulfone-d4 as an internal standard in bioanalytical methodologies. Its purpose is to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of lansoprazole.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are crucial for achieving accurate and precise measurements of analytes in complex biological matrices. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the detector. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS-based bioanalysis.[1][2][3]

The primary function of an internal standard is to correct for the variability inherent in the analytical process.[2] This includes variations in:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution.

-

Chromatographic Separation: Minor fluctuations in retention time.

-

Mass Spectrometric Ionization: Matrix effects, which can cause ion suppression or enhancement.[3]

By adding a known concentration of the internal standard to all samples, calibration standards, and quality control samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio normalization effectively cancels out most sources of analytical variability, leading to more robust and reliable data.[3]

Lansoprazole and its Metabolism

Lansoprazole is a proton pump inhibitor (PPI) used to reduce gastric acid secretion.[4][5] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4][6][7] The major metabolic pathways are hydroxylation to 5-hydroxylansoprazole and oxidation to lansoprazole sulfone and lansoprazole sulfide.[4][6][8] Lansoprazole sulfone is a significant metabolite and its quantification is often relevant in pharmacokinetic studies.[9][10]

The metabolic pathway leading to the formation of Lansoprazole Sulfone is depicted below:

References

- 1. scispace.com [scispace.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. droracle.ai [droracle.ai]

- 6. ClinPGx [clinpgx.org]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. ClinPGx [clinpgx.org]

- 9. Lansoprazole Sulfone | C16H14F3N3O3S | CID 10385385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to Lansoprazole Sulfone-d4: Commercial Availability, Purity, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lansoprazole Sulfone-d4, a deuterated analog of a primary Lansoprazole metabolite. This document outlines its commercial availability, typical purity specifications, and detailed analytical methodologies for its characterization. The information herein is intended to support researchers and professionals in drug development and metabolic studies.

Introduction

Lansoprazole, a proton pump inhibitor, is extensively metabolized in the body, with one of the key metabolites being Lansoprazole Sulfone. The deuterated version, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. Its structural similarity and distinct mass shift make it an ideal tool for such applications.

Commercial Availability and Purity

This compound is commercially available from several specialized chemical suppliers. The purity of these standards is critical for accurate quantitative analysis. The table below summarizes the availability and typical purity specifications from various vendors.

| Supplier | Catalog Number | Purity Specification | Analytical Method |

| Clearsynth | CS-F-00052 | Information available upon request; used as an analytical standard.[1] | HPLC |

| ESS Chem Co. | ESS0260 | ≥98% (Chemical Purity), 99% (Isotopic Purity) | HPLC, Atom D% |

| MedChemExpress | HY-113191S | 99.88% | LC/MS |

| Santa Cruz Biotechnology | sc-219519 | Information available upon request | |

| Pharmaffiliates | PA STI 088858 | Information available upon request | |

| CymitQuimica | TR-L175027 | Information available upon request | |

| LGC Standards | TRC-L175027 | Information available upon request | |

| ARTIS STANDARDS | AA0264 | Information available upon request |

Note: Purity specifications and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).

Synthesis and Purification

While a detailed, publicly available synthesis protocol specifically for this compound is limited, the general synthetic pathway involves the oxidation of its corresponding deuterated sulfide precursor, Lansoprazole Sulfide-d4.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

-

Synthesis of Lansoprazole Sulfide-d4: This precursor is synthesized from deuterated starting materials.

-

Oxidation to this compound: The sulfide is then oxidized to the sulfone.

The following diagram illustrates the general synthetic workflow.

Caption: General Synthesis Workflow for this compound.

Representative Experimental Protocol for Oxidation

The following is a representative protocol for the oxidation of a Lansoprazole sulfide analog to its sulfone, which can be adapted for the deuterated compound.

-

Dissolution: Dissolve Lansoprazole Sulfide-d4 in a suitable organic solvent such as dichloromethane or chloroform.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Oxidation: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in the same solvent. The over-oxidation to the sulfone is a known challenge in the synthesis of related compounds, and careful control of stoichiometry and temperature is crucial.[2]

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate.

-

Work-up: Separate the organic layer, wash with an aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the chemical purity of this compound. A validated, stability-indicating HPLC method is crucial for separating the analyte from any process-related impurities or degradation products.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 7.0) |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |

| Gradient | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is typically employed to ensure the separation of all impurities. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 285 nm |

| Injection Volume | 10 µL |

Note: This is a representative method. Specific parameters may need to be optimized.

Workflow for HPLC Purity Analysis:

Caption: HPLC Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the position of the deuterium labels. Both ¹H and ¹³C NMR are typically employed. For deuterated compounds, the absence of signals at specific positions in the ¹H NMR spectrum, compared to the non-deuterated analog, confirms successful labeling.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the benzimidazole and pyridine ring protons.

-

Methylene Protons: A singlet for the -CH₂- group connecting the pyridine and sulfonyl moieties.

-

Trifluoroethoxy Protons: A quartet for the -OCH₂- group.

-

Methyl Protons: A singlet for the -CH₃ group on the pyridine ring.

-

Deuterated Positions: The absence of signals corresponding to the deuterated positions on the benzimidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Spectral Data:

-

Molecular Formula: C₁₆H₁₀D₄F₃N₃O₃S

-

Molecular Weight: Approximately 389.39 g/mol

-

Expected [M+H]⁺ ion: ~390.09 m/z

Fragmentation patterns observed in MS/MS experiments can further confirm the structure of the molecule.

Conclusion

This compound is a commercially available, high-purity stable isotope-labeled standard essential for accurate bioanalytical studies of Lansoprazole. This guide provides a comprehensive overview of its availability, synthesis, and the analytical methodologies required for its characterization. Researchers and drug development professionals should always refer to the supplier's Certificate of Analysis for lot-specific purity and characterization data. The provided experimental protocols and workflows serve as a guide for in-house analysis and method development.

References

Isotopic Labeling and Stability of Lansoprazole Sulfone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and stability of Lansoprazole Sulfone-d4. Lansoprazole Sulfone is the primary metabolite of the proton pump inhibitor Lansoprazole, formed in the liver by the cytochrome P450 enzyme CYP3A4.[1] The deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This document details the stability of the related compound Lansoprazole under various stress conditions, offering insights into the expected stability of its deuterated sulfone metabolite. It also provides detailed experimental protocols for assessing stability and outlines the metabolic pathway of Lansoprazole.

Isotopic Labeling

This compound is a stable isotope-labeled version of Lansoprazole Sulfone where four hydrogen atoms on the benzimidazole ring have been replaced with deuterium atoms. This labeling provides a distinct mass shift, facilitating its use as an internal standard in quantitative bioanalytical assays without altering its chemical properties significantly.

Stability Profile

Forced degradation studies on Lansoprazole have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[2] The following tables summarize the quantitative data from these studies on Lansoprazole.

Table 1: Summary of Forced Degradation Studies of Lansoprazole

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 1N HCl, 1 minute | Significant degradation observed[2] |

| Base Hydrolysis | 1N NaOH at 30°C for 6 hours | Significant degradation observed[2] |

| Oxidative Degradation | 6% H₂O₂ for 2 hours | Significant degradation observed[2] |

| Thermal Degradation | 105°C for 14 hours | No significant degradation observed[2] |

| Photolytic Degradation | 1.2 million lux-hours | No significant degradation observed[2] |

| Humidity | 25°C / 90% RH | No significant degradation observed[2] |

Table 2: Chromatographic Conditions for Stability-Indicating UPLC Method for Lansoprazole

| Parameter | Condition |

| Column | Waters Acquity BEH C18 |

| Mobile Phase A | pH 7.0 phosphate buffer and methanol (90:10 v/v)[2] |

| Mobile Phase B | Methanol and acetonitrile (50:50 v/v)[2] |

| Detection Wavelength | 285 nm[2] |

| Flow Rate | 0.3 ml/min[2] |

| Column Temperature | 40°C[2] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of Lansoprazole, which can be adapted for this compound.

Protocol 1: Forced Degradation Study

Objective: To assess the stability of the drug substance under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 6%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate buffer, pH 7.0

-

Water, purified

-

Calibrated oven, photostability chamber, and humidity chamber

Procedure:

-

Acid Degradation: Dissolve a known amount of this compound in 1N HCl and keep at room temperature for 1 minute. Neutralize the solution with 1N NaOH and dilute to a suitable concentration with mobile phase.

-

Base Degradation: Dissolve the substance in 1N NaOH and keep at 30°C for 6 hours. Neutralize with 1N HCl and dilute with mobile phase.

-

Oxidative Degradation: Treat the substance with 6% H₂O₂ at room temperature for 2 hours. Dilute the resulting solution with mobile phase.

-

Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a calibrated oven for 14 hours. Dissolve the sample in mobile phase for analysis.

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Humidity Stress: Expose the solid drug substance to a humidity of 90% RH at 25°C for a specified period.

-

Analysis: Analyze all stressed samples using a validated stability-indicating UPLC or HPLC method (as described in Table 2). Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify any degradation products.

Protocol 2: Stability-Indicating UPLC Method

Objective: To develop and validate a chromatographic method capable of separating the drug substance from its degradation products.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

-

Chromatographic data acquisition and processing software.

Chromatographic Conditions:

-

Refer to Table 2 for the detailed chromatographic conditions.

Method Validation:

-

Validate the method as per ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

-

Specificity: Demonstrate that the method can distinguish the analyte from its degradation products by analyzing stressed samples.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value by recovery studies.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Metabolic Pathway of Lansoprazole

The following diagram illustrates the metabolic conversion of Lansoprazole to its primary metabolites, Lansoprazole Sulfone and 5-Hydroxylansoprazole.

Experimental Workflow for Stability Testing

This diagram outlines the typical workflow for conducting a forced degradation study of this compound.

References

An In-depth Technical Guide on Lansoprazole Sulfone-d4 for Proton Pump Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Lansoprazole Sulfone-d4, a critical tool in the research and development of proton pump inhibitors (PPIs). It covers its chemical properties, its role as a stable isotope-labeled internal standard, and detailed experimental protocols for its application in bioanalytical methods.

Introduction to Lansoprazole and the Role of Deuterated Standards

Lansoprazole is a widely prescribed proton pump inhibitor used to treat acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[2][3][4][5] The study of its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted—is fundamental to ensuring its safety and efficacy.

In pharmacokinetic studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate quantification of the drug in biological matrices like plasma.[6][7] An ideal internal standard behaves chemically and physically like the analyte but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for this purpose.[7][8][9] They co-elute with the analyte and experience similar extraction recovery and ionization effects, thereby correcting for variations in sample preparation and instrument response.[7]

This compound is the deuterated form of Lansoprazole Sulfone, a major metabolite of Lansoprazole.[10][11][12] Its use as an internal standard provides unparalleled accuracy in the quantification of Lansoprazole and its metabolites in complex biological samples.[6][13]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for method development, particularly in mass spectrometry.

| Property | Value | Source(s) |

| Synonyms | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4; AG 1813-d4 | [14] |

| CAS Number | 1184999-77-6 | [14][15][16] |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃O₃S | [14][15][16] |

| Molecular Weight | 389.38 g/mol | [14][15] |

| Appearance | Neat / White Solid | [14] |

| Isotopic Purity | 99% atom D | [] |

| Chemical Purity | ≥98% by HPLC | [] |

Mechanism of Action and Metabolic Pathway

To understand the context of this compound's application, it is important to grasp the mechanism of its parent drug, Lansoprazole.

Lansoprazole is a prodrug that, once in the acidic environment of the parietal cells, converts to its active form.[3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, irreversibly inactivating the pump.[2][4] This inhibition prevents the transport of H+ ions into the gastric lumen, thus reducing acid secretion.[5]

Lansoprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4.[3][11][12] The main metabolic pathways involve hydroxylation to form 5-hydroxy lansoprazole and oxidation to form lansoprazole sulfone.[10][11][12] this compound is the stable isotope-labeled analog of this key sulfone metabolite.

Caption: Mechanism of Lansoprazole action on the gastric proton pump.

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard (IS) for the quantification of Lansoprazole and its metabolites in biological matrices using LC-MS/MS. This technique is the gold standard for pharmacokinetic and bioequivalence studies due to its high sensitivity and specificity.

Experimental Workflow

A typical workflow for a pharmacokinetic study involves sample collection, preparation, LC-MS/MS analysis, and data processing. The use of a deuterated internal standard like this compound is integral to this process.

Caption: Bioanalytical workflow using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of Lansoprazole in Human Plasma

This protocol is a representative example based on established LC-MS/MS methods for PPIs.[18][19]

1. Materials and Reagents:

-

Lansoprazole reference standard

-

This compound (Internal Standard)

-

HPLC-grade Acetonitrile, Methanol

-

Ammonium Acetate

-

Milli-Q or HPLC-grade water

-

Human plasma (blank)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Separately dissolve Lansoprazole and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Lansoprazole stock solution with a 50:50 acetonitrile/water mixture to prepare calibration standards (e.g., ranging from 5 to 3000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution.

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes, then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Conditions:

| Parameter | Typical Condition | Source(s) |

| LC System | UPLC or HPLC system (e.g., Waters Acquity, Shimadzu) | [20][21] |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) | [19] |

| Mobile Phase | A: 2-10 mM Ammonium Acetate in waterB: Acetonitrile or Methanol(Gradient or Isocratic elution) | [18][19] |

| Flow Rate | 0.4 - 1.0 mL/min | [18][19] |

| Column Temp. | 40 °C | [18][19] |

| Injection Vol. | 5 - 20 µL | [19][22] |

| MS System | Triple Quadrupole Mass Spectrometer | [18][19] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [18][19] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [19] |

5. Mass Spectrometry Parameters (MRM Transitions):

Quantitative analysis is performed by monitoring specific precursor-to-product ion transitions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| Lansoprazole | 370.2 | 252.1 | [18][19][23] |

| Lansoprazole-d4 (IS) | 374.1 | 252.0 | [24] |

| Lansoprazole Sulfone | 386.1 | (Varies) | [22] |

| This compound (IS) | ~390.4 | (Varies, requires empirical determination) | N/A |

Note: The exact m/z for this compound should be confirmed empirically. The d4-label on the benzimidazole ring is not lost in the common fragmentation of the parent drug.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Lansoprazole to this compound against the nominal concentration of the calibration standards.

-

Apply a weighted linear regression to the calibration curve.

-

Determine the concentration of Lansoprazole in the unknown samples by interpolating their peak area ratios from the regression line.

Conclusion

This compound is an indispensable tool for researchers in drug development and clinical pharmacology. Its use as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in LC-MS/MS-based quantification of Lansoprazole and its metabolites. The detailed properties and protocols provided in this guide serve as a foundational resource for the development and validation of robust bioanalytical methods, ultimately supporting the rigorous evaluation of proton pump inhibitors in both preclinical and clinical settings.

References

- 1. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Lansoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. droracle.ai [droracle.ai]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. texilajournal.com [texilajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. nbinno.com [nbinno.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. clearsynth.com [clearsynth.com]

- 18. benthamopen.com [benthamopen.com]

- 19. tandfonline.com [tandfonline.com]

- 20. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]

- 23. Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetic/Pharmacodynamic Evaluation of Dexlansoprazole Infusion Injection Compared with Lansoprazole in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Lansoprazole Sulfone-d4 in Preclinical Pharmacokinetic Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Lansoprazole Sulfone-d4 as an internal standard in preclinical pharmacokinetic (PK) screening of lansoprazole. Utilizing a stable isotope-labeled (SIL) internal standard is a critical practice in modern bioanalysis, ensuring the accuracy and precision of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Lansoprazole and the Role of Internal Standards

Lansoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions. It is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 responsible for its conversion to lansoprazole sulfone[1][2]. In pharmacokinetic studies, accurate measurement of the parent drug and its metabolites in biological matrices is essential.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis[3][4]. SIL internal standards have nearly identical physicochemical properties to the analyte of interest. This co-elution during chromatography and similar ionization efficiency in the mass spectrometer allows for effective correction of variability introduced during sample preparation and analysis, such as matrix effects and extraction inconsistencies[5].

Lansoprazole Metabolism

The metabolic pathway of lansoprazole is crucial for understanding the selection of an appropriate internal standard. Lansoprazole is metabolized to two primary metabolites: 5-hydroxy lansoprazole and lansoprazole sulfone[1][2]. The formation of lansoprazole sulfone is catalyzed by the CYP3A4 enzyme[1].

Bioanalytical Method Using this compound

A robust and validated LC-MS/MS method is essential for the accurate quantification of lansoprazole in preclinical plasma samples. The use of this compound as an internal standard is integral to this process.

Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of lansoprazole using this compound.

Detailed Experimental Protocol

This protocol is a representative example for the quantification of lansoprazole in rat plasma.

1. Sample Preparation:

-

To 100 µL of rat plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 1 minute.

-

Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on separation needs |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lansoprazole | 370.1 | 252.1 |

| Lansoprazole Sulfone | 386.1 | 252.1 |

| This compound (IS) | 390.1 | 256.1 |

Note: The MRM transitions for Lansoprazole Sulfone and this compound are inferred based on the known fragmentation of Lansoprazole and the addition of oxygen and deuterium atoms, respectively. These should be optimized during method development.

Method Validation and Preclinical Pharmacokinetic Data

A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below, along with representative pharmacokinetic data from a preclinical study in rats.

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (FDA Guidance) | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | ± 10% |

| Matrix Effect | IS-normalized factor within acceptable limits | Consistent and reproducible |

| Recovery | Consistent and reproducible | > 80% |

Table 3: Representative Pharmacokinetic Parameters of Lansoprazole in Rats

| Parameter | Value (Mean ± SD) |

| Dose (Oral) | 10 mg/kg |

| Cmax (ng/mL) | 1500 ± 350 |

| Tmax (h) | 1.5 ± 0.5 |

| AUC₀₋t (ng*h/mL) | 4500 ± 900 |

| t₁/₂ (h) | 2.1 ± 0.7 |

Note: These values are representative and can vary based on the animal strain, formulation, and experimental conditions.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the preclinical pharmacokinetic screening of lansoprazole. A validated LC-MS/MS method incorporating this internal standard provides the necessary accuracy and precision to make informed decisions during drug development. This guide has provided the core technical information required to establish such a method, from understanding the metabolic pathway to implementing a detailed bioanalytical protocol and evaluating pharmacokinetic data.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Development of a UHPLC-MS/MS method for the quantification of ilaprazole enantiomers in rat plasma and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamopen.com [benthamopen.com]

- 4. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

A Technical Guide to the Physical and Chemical Distinctions Between Lansoprazole Sulfone and Lansoprazole Sulfone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the physical and chemical differences between Lansoprazole Sulfone and its deuterated analogue, Lansoprazole Sulfone-d4. This document details the fundamental properties of each compound, outlines the experimental protocols for their differentiation, and explores the implications of isotopic labeling in the context of pharmaceutical research and development.

Introduction

Lansoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] In the body, lansoprazole is extensively metabolized, primarily by cytochrome P450 enzymes, into several derivatives.[1] One of its major phase I metabolites is Lansoprazole Sulfone, formed through the oxidation of the sulfinyl group of the parent molecule.[1]

The introduction of stable isotopes, such as deuterium (²H or D), into a drug molecule or its metabolite creates an isotopologue, in this case, this compound. While structurally almost identical, the substitution of hydrogen with deuterium introduces subtle but significant changes in the molecule's physical and chemical properties. These differences are particularly relevant in analytical and metabolic studies. This guide will elucidate these distinctions.

Physical and Chemical Properties

The primary physical and chemical properties of Lansoprazole Sulfone and this compound are summarized below. The key distinction lies in their molecular weight, a direct consequence of the four deuterium atoms replacing four protium atoms in the benzimidazole ring of the molecule.

| Property | Lansoprazole Sulfone | This compound |

| Molecular Formula | C₁₆H₁₄F₃N₃O₃S[1][3][4] | C₁₆H₁₀D₄F₃N₃O₃S[5][6] |

| Molecular Weight | 385.36 g/mol [3][4] | 389.38 g/mol [5][7] |

| CAS Number | 131926-99-3[1][3] | 1184999-77-6[5][7] |

| Appearance | Crystalline solid[1] / Neat[4] | White Solid[7][] |

| Purity | ≥98%[1] | ≥98% by HPLC; 99% atom D[][9] |

| Melting Point | 207°C (decomposes)[10] | Not explicitly available, but expected to be very similar to the non-deuterated form. |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml[1] | Soluble in DMSO, Methanol[] |

| Synonyms | AG-1813, Lansoprazole Sulphone[1][3][4] | AG 1813-d4, 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole-d4[5][7] |

Core Physicochemical Differences and Their Implications

The substitution of hydrogen with deuterium atoms is the fundamental difference between the two molecules. This isotopic labeling leads to several key distinctions:

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[11] Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism, can occur at a slower rate for the deuterated compound.[11][12] This phenomenon, known as the kinetic isotope effect, can result in a longer metabolic half-life for deuterated compounds compared to their non-deuterated counterparts.[13] While Lansoprazole Sulfone is already a metabolite, any further metabolism involving the deuterated benzimidazole ring would be slower.

-

Analytical Differentiation: The mass difference is the most direct and readily measurable distinction. This allows for the use of this compound as an ideal internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Lansoprazole Sulfone in biological matrices.[14] It co-elutes with the analyte but is clearly distinguishable by its higher mass-to-charge ratio (m/z).

Experimental Protocols for Differentiation

Several analytical techniques can be employed to distinguish between Lansoprazole Sulfone and this compound.

High-Performance Liquid Chromatography (HPLC)

Due to their nearly identical polarity and structure, Lansoprazole Sulfone and this compound will have virtually the same retention time under standard reversed-phase HPLC conditions. The primary utility of HPLC is to separate these compounds from other metabolites or matrix components before detection.[15][16][17]

Methodology:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[15][18]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile is effective.[19][20]

-

Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.[2][19]

-

Detection: UV detection at a wavelength of approximately 285 nm is suitable for quantification.[2][15][16]

-

Sample Preparation: For plasma samples, a liquid-liquid extraction with a solvent mixture like diethyl ether-dichloromethane or a solid-phase extraction is performed to isolate the analytes.[15][17]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for differentiating between the two compounds.

Methodology:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: The mass spectrometer will detect a clear mass shift between the two compounds.

-

Lansoprazole Sulfone: The protonated molecule [M+H]⁺ will have an m/z of approximately 386.0781.[3]

-

This compound: The protonated molecule [M+H]⁺ will have an m/z of approximately 390.1032 (386.0781 + 4 * 1.006277), reflecting the addition of four deuterium atoms.

-

-

Tandem MS (MS/MS): For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. Precursor ions are selected and fragmented, and specific product ions are monitored. The fragmentation patterns will be similar, but the precursor and some fragment ions will show a +4 Da mass shift for the deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can unequivocally confirm the identity and location of the deuterium atoms.

Methodology:

-

Solvent: A deuterated solvent such as DMSO-d6 is used to dissolve the sample.[18][21]

-

¹H NMR:

-

Lansoprazole Sulfone: The spectrum will show characteristic signals for all 14 protons in the molecule, including distinct aromatic proton signals from the benzimidazole ring.[21][22]

-

This compound: The signals corresponding to the four protons on the benzimidazole ring will be absent or significantly reduced. This provides direct evidence of deuteration at these specific positions.

-

-

¹³C NMR: The ¹³C spectrum will be very similar for both compounds. However, the carbon atoms directly bonded to deuterium may show a slight upfield shift and the C-D coupling can lead to splitting of the signal into a multiplet, which is often less intense than the corresponding signal in the non-deuterated spectrum.

Visualizations

Metabolic Pathway of Lansoprazole

The following diagram illustrates the metabolic conversion of Lansoprazole to its primary metabolites, Lansoprazole Sulfone and 5-Hydroxylansoprazole.

Caption: Metabolic pathway of Lansoprazole.

Experimental Workflow for Comparative Analysis

This workflow outlines the steps for the comparative analysis of Lansoprazole Sulfone and its deuterated analogue.

Caption: Workflow for comparative analysis.

Conclusion

The primary difference between Lansoprazole Sulfone and this compound is the isotopic substitution of four hydrogen atoms with deuterium, resulting in a higher molecular weight. This distinction, while having a minimal impact on chromatographic behavior, is readily detectable by mass spectrometry and NMR spectroscopy. The altered bond strength at the sites of deuteration can also influence metabolic stability due to the kinetic isotope effect. The unique properties of this compound, particularly its mass difference and identical chemical behavior, make it an invaluable tool for researchers as an internal standard in pharmacokinetic and bioanalytical studies, ensuring the accuracy and reliability of quantitative measurements.

References

- 1. caymanchem.com [caymanchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Lansoprazole Sulfone | C16H14F3N3O3S | CID 10385385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lansoprazole Sulfone | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. clearsynth.com [clearsynth.com]

- 7. esschemco.com [esschemco.com]

- 9. esschemco.com [esschemco.com]

- 10. LANSOPRAZOLE SULFONE | 131926-99-3 [chemicalbook.com]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioscientia.de [bioscientia.de]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping | CoLab [colab.ws]

- 21. nmr.oxinst.com [nmr.oxinst.com]

- 22. LANSOPRAZOLE SULFONE(131926-99-3) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application of Lansoprazole Sulfone-d4 in Human Plasma Sample Analysis

Application Note and Protocol

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders. The analysis of lansoprazole and its primary metabolites, including lansoprazole sulfone, in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2] Lansoprazole is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into metabolites such as 5-hydroxylansoprazole and lansoprazole sulfone.[1][3]

This document provides a detailed protocol for the quantitative analysis of lansoprazole sulfone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Lansoprazole Sulfone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects. While the literature describes methods for the simultaneous determination of lansoprazole and its metabolites, this protocol focuses on the specific application of this compound for the accurate quantification of its non-deuterated counterpart.

Principle

The analytical method is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to a human plasma sample. Both the analyte (Lansoprazole Sulfone) and the internal standard (this compound) are extracted from the plasma matrix, chromatographically separated, and detected by tandem mass spectrometry. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. This approach minimizes the impact of sample loss during preparation and variations in instrument response.

Experimental Protocols

Materials and Reagents

-

Lansoprazole Sulfone (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (Analytical grade)

-

Formic Acid (Analytical grade)

-

Ultrapure Water

-

Human Plasma (drug-free, sourced from a certified vendor)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 5 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | To be optimized for optimal separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Lansoprazole Sulfone: To be determined (e.g., precursor ion -> product ion)This compound: To be determined (e.g., precursor ion+4 -> product ion) |

| Source Temperature | 500°C |

| IonSpray Voltage | To be optimized |

| Gas 1 (Nebulizer) | To be optimized |

| Gas 2 (Turbo) | To be optimized |

| Curtain Gas | To be optimized |

| Collision Gas | To be optimized |

Note: The specific MRM transitions and compound-dependent parameters for Lansoprazole Sulfone and this compound need to be determined by direct infusion of the individual compounds into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance parameters of the validated bioanalytical method. The data presented here are representative values based on similar published methods for lansoprazole and its metabolites.[4][5]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Lansoprazole Sulfone | 1.0 - 400 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Lansoprazole Sulfone | LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| LQC | 3.0 | < 15 | < 15 | 85 - 115 | |

| MQC | 150 | < 15 | < 15 | 85 - 115 | |

| HQC | 300 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Table 3: Recovery

| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) |

| Lansoprazole Sulfone | LQC | 3.0 | > 85 |

| MQC | 150 | > 85 | |

| HQC | 300 | > 85 |

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of Lansoprazole Sulfone in human plasma.

Lansoprazole Metabolism Signaling Pathway

Caption: Simplified metabolic pathway of Lansoprazole.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantification of lansoprazole sulfone in human plasma. The protocol is suitable for high-throughput analysis in clinical and research settings, offering the necessary sensitivity, precision, and accuracy for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data integrity.

References

- 1. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Therapeutic Drug Monitoring of Lansoprazole Using Lansoprazole Sulfone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a proton pump inhibitor (PPI) widely used for the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2][3] It acts by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][4] The pharmacokinetics of lansoprazole can be influenced by various factors, including genetic polymorphisms of metabolizing enzymes like CYP2C19 and CYP3A4, drug-drug interactions, and patient-specific conditions such as hepatic impairment.[5][6][7] This variability can lead to differences in drug exposure and clinical response, highlighting the potential utility of Therapeutic Drug Monitoring (TDM) to optimize therapy, ensure efficacy, and minimize adverse effects.

This application note provides a detailed protocol for the quantitative analysis of lansoprazole in human plasma using a stable isotope-labeled internal standard, Lansoprazole Sulfone-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision in quantification.

Signaling Pathway and Metabolism of Lansoprazole

Lansoprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5][6] CYP2C19 is mainly responsible for the formation of 5-hydroxy lansoprazole, while CYP3A4 catalyzes the formation of lansoprazole sulfone.[4][6] These metabolites are further processed and eliminated from the body.[5] Genetic variations in CYP2C19 can significantly alter the metabolic rate of lansoprazole, affecting plasma concentrations and clinical outcomes.[6]

Caption: Metabolic pathway of Lansoprazole.

Experimental Workflow for TDM

The therapeutic drug monitoring of lansoprazole involves several key steps, from sample collection to data analysis. The use of this compound as an internal standard is crucial for correcting for any variability during sample processing and analysis.

Caption: Experimental workflow for Lansoprazole TDM.

Materials and Methods

Reagents and Materials

-

Lansoprazole reference standard

-

This compound (Internal Standard)[8]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions

-

Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lansoprazole in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the lansoprazole stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. A suitable working solution of the internal standard (e.g., 100 ng/mL) should also be prepared in the same diluent.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution (internal standard) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lansoprazole | 370.1 | 252.1 | 25 |

| This compound (IS) | 389.4 | 269.1 | 28 |

Note: The MRM transition for this compound is predicted based on its chemical structure and may require optimization.

Data Analysis and Quantification

The concentration of lansoprazole in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of lansoprazole in the unknown samples is then interpolated from this curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the therapeutic drug monitoring of lansoprazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification, which is essential for clinical decision-making. This method can be readily implemented in clinical and research laboratories to aid in the optimization of lansoprazole therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mims.com [mims.com]

- 3. drugs.com [drugs.com]

- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 5. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Pharmacokinetics, metabolism and interactions of acid pump inhibitors. Focus on omeprazole, lansoprazole and pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

Application Note: Solid-Phase Extraction Protocol for Lansoprazole and its Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction